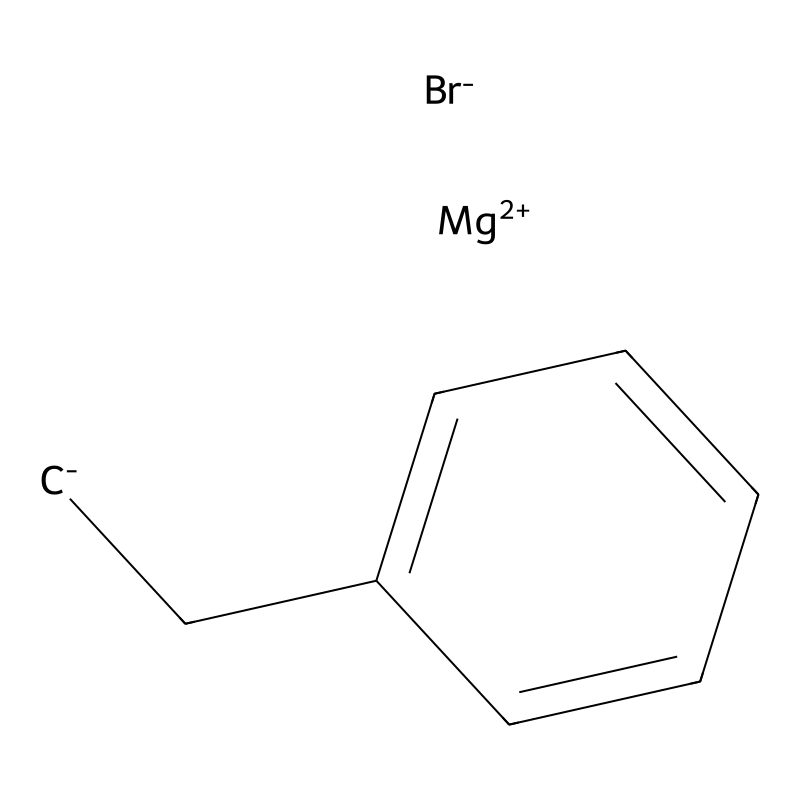

Phenethylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenethylmagnesium bromide is an organomagnesium compound with the chemical formula CHBrMg. It is categorized as a Grignard reagent, which is known for its utility in organic synthesis. This compound features a phenethyl group (CHCH) bonded to a magnesium bromide moiety. Due to its reactivity, it plays a significant role in forming carbon-carbon bonds and is particularly valuable in the synthesis of complex organic molecules.

Phenethylmagnesium bromide is a flammable and reactive compound. Here are some key safety points:

Organic Synthesis

PhMgBr is a versatile reagent in organic synthesis, particularly for the creation of aromatic alcohols. It reacts with carbonyl compounds, such as aldehydes and ketones, to form secondary alcohols. This reaction proceeds through nucleophilic addition to the carbonyl carbon, followed by protonation. The presence of the aromatic group (phenethyl) in PhMgBr allows for selective targeting of aromatic aldehydes and ketones over their aliphatic counterparts.

Asymmetric Synthesis

PhMgBr can be employed in asymmetric synthesis, a technique for creating enantiopure molecules. This is achieved by using it in conjunction with chiral ligands or Lewis acids. The chiral environment provided by the ligand or Lewis acid directs the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the desired product.

Organometallic Chemistry

PhMgBr serves as a precursor for further derivatization in organometallic chemistry. It can be reacted with various transition metal halides to generate new organometallic complexes. These complexes often act as catalysts for various organic transformations, owing to their unique reactivity and ability to activate small molecules.

Material Science Research

PhMgBr finds applications in material science research, particularly in the synthesis of precursors for metal organic frameworks (MOFs). MOFs are a class of porous materials with well-defined structures. Grignard reagents, including PhMgBr, can be used to introduce organic linkers into the MOF structure, influencing their porosity, surface area, and functionality.

- Nucleophilic Addition: It acts as a nucleophile, attacking electrophiles such as carbonyl compounds. For example, it can react with aldehydes and ketones to form alcohols.

- Formation of Alkyl Halides: When reacted with halogens, it can generate alkyl halides. For instance, it reacts with chlorine to produce 2-phenethylchloride .

- Coupling Reactions: It can undergo homo-coupling reactions, forming biphenyl derivatives when treated under specific conditions .

Phenethylmagnesium bromide is synthesized through the reaction of phenethyl bromide with magnesium metal in an anhydrous solvent, typically tetrahydrofuran or diethyl ether. The general reaction can be represented as follows:

This reaction requires careful control of moisture and air exposure to prevent degradation or side reactions.

Phenethylmagnesium bromide finds applications primarily in organic synthesis:

- Synthesis of Alcohols: It is widely used for converting carbonyl compounds into alcohols.

- Pharmaceutical Preparations: It serves as a precursor for various pharmaceutical compounds due to its ability to form new carbon-carbon bonds.

- Material Science: It can be utilized in polymerization reactions and the development of new materials .

Interaction studies involving phenethylmagnesium bromide mainly focus on its reactivity with various electrophiles rather than biological interactions. Its ability to form stable complexes with carbonyl groups makes it an essential reagent in synthetic organic chemistry. Further research into its interactions could yield insights into optimizing its use in complex syntheses.

Phenethylmagnesium bromide shares similarities with other Grignard reagents but has unique properties due to its specific structure. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phenylmagnesium bromide | CHBrMg | Commonly used for aromatic substitutions |

| Ethylmagnesium bromide | CHBrMg | More reactive towards carbonyls than phenethyl |

| Benzylmagnesium chloride | CHClMg | Involved in Friedel-Crafts reactions |

| Allylmagnesium bromide | CHBrMg | Used for allylation reactions |

Uniqueness: Phenethylmagnesium bromide's distinctiveness lies in its ability to participate in both nucleophilic addition and coupling reactions effectively while maintaining stability under controlled conditions. Its aromatic structure allows for diverse synthetic pathways that are not as readily accessible with simpler alkyl Grignard reagents.

Laboratory-Scale Preparation Techniques

Phenethylmagnesium bromide represents a critical organometallic reagent belonging to the Grignard family, with the molecular formula C₈H₉BrMg and a molecular weight of 209.37 g/mol [1] [2] [3]. The compound is typically prepared through the reaction of 2-phenylethyl bromide with activated magnesium metal in anhydrous ethereal solvents under strictly inert conditions [4] [3].

The fundamental reaction proceeds according to the following stoichiometry:

C₆H₅CH₂CH₂Br + Mg → C₆H₅CH₂CH₂MgBr

Magnesium Activation Protocols

The successful formation of phenethylmagnesium bromide depends critically on the activation of magnesium metal to overcome the passivating oxide layer that naturally forms on the metal surface [6] [7]. Multiple activation protocols have been developed and refined for laboratory-scale synthesis, each offering distinct advantages and limitations.

Iodine crystal activation represents the most commonly employed method for magnesium activation [6] [8]. This protocol involves adding 5-10 mol% of iodine crystals relative to the organic halide to the reaction mixture containing magnesium turnings [8] [9]. The activation mechanism proceeds through the formation of magnesium iodide at the metal surface, which effectively removes the oxide layer and exposes reactive magnesium sites [8]. The process typically requires heating at 25-60°C for 0.5-2 hours, with successful activation indicated by the disappearance of the characteristic purple iodine color [9].

Alternative activation methods include dibromoethane treatment, which utilizes 5-12 mol% of 1,2-dibromoethane at temperatures of 20-35°C for 1-3 hours [10] [9]. This approach offers enhanced safety compared to iodine activation, as it avoids the handling of solid iodine crystals and their associated vapor hazards [10]. The mechanism involves the formation of ethylene gas and magnesium bromide, creating fresh magnesium surfaces for subsequent reaction [9].

Mechanical activation through crushing or grinding of magnesium turnings provides an immediate activation method that requires no additional chemical reagents [9]. This physical treatment exposes fresh metal surfaces by breaking through the oxide layer, though the effect may be temporary if not immediately utilized [9].

Advanced activation protocols include the use of diisobutylaluminum hydride (DIBAH) as an activating agent [10]. This method employs 5-12 mol% DIBAH added to magnesium metal in boiling ether prior to organic halide addition [10]. The hydride reagent effectively reduces surface oxides and provides reliable initiation at temperatures below 20°C, offering superior control over reaction initiation compared to traditional methods [10].

The Knochel group has developed a highly effective dual activation system using ethylene bromide combined with chlorotrimethylsilane, each employed at 5 mol% relative to the halide substrate [9]. This combination produces magnesium reactivity approaching that of Rieke magnesium while maintaining practical handling characteristics [9].

Rieke magnesium preparation through lithium-naphthalene reduction of magnesium chloride offers the highest reactivity but requires specialized handling procedures [7] [9]. The reduction process utilizes lithium metal with naphthalene as an electron carrier, requiring 6-12 hours at room temperature for complete reduction [9]. While this method produces the most reactive magnesium, it necessitates additional purification steps if naphthalene interferes with subsequent reactions [9].

Solvent Systems: Ether vs. Tetrahydrofuran

The choice of solvent system fundamentally influences the formation kinetics, stability, and reactivity of phenethylmagnesium bromide [4] [11] [12]. Coordinating solvents are absolutely required for Grignard reagent formation and stability, as they solvate the magnesium center and stabilize the organometallic bond [4] [6].

Diethyl ether represents the traditional solvent for Grignard reagent preparation and offers several advantages including moderate boiling point (34.6°C), good stability, and established handling procedures [4] [12]. In diethyl ether, phenethylmagnesium bromide exists in equilibrium with various solvated species, primarily as the dietherate complex C₆H₅CH₂CH₂MgBr·2Et₂O [4] [12]. The ether coordination provides tetrahedral geometry around the magnesium center, with Mg-O distances typically ranging from 201-206 pm [4].

Tetrahydrofuran (THF) has emerged as the preferred solvent for many Grignard applications due to its superior coordinating ability and enhanced reaction rates [4] [5] [11] [13]. The stronger Lewis basicity of THF compared to diethyl ether results in more effective solvation of the magnesium center, leading to 5-10 fold increases in reaction rates for many transformations [11] [13]. In THF, phenethylmagnesium bromide typically exists as the bis-THF complex, with the higher boiling point (66°C) allowing for elevated reaction temperatures when required [5] [13].

Kinetic studies have demonstrated that Grignard reactions in THF proceed significantly faster than those in diethyl ether, attributed to the enhanced nucleophilicity of the organomagnesium species in the more strongly coordinating solvent [13]. The reaction of phenylmagnesium halides with various electrophiles shows rate enhancements of 5-20 fold in THF compared to diethyl ether, with similar effects expected for phenethylmagnesium bromide [13].

Mixed solvent systems, particularly toluene-ether mixtures, have been investigated for specialized applications [14] [11]. These systems offer reduced solvent polarity while maintaining sufficient coordination for reagent stability [11]. In toluene containing sub-stoichiometric amounts of coordinating solvent, partially solvated Grignard species can be generated, which may exhibit altered reactivity profiles compared to fully solvated reagents [11].

Emerging green solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether have been evaluated as sustainable alternatives to traditional ethereal solvents [15] [16]. 2-MeTHF, derived from renewable biomass sources, demonstrates coordination properties similar to THF while offering improved environmental profiles [15]. Reaction rates in 2-MeTHF typically fall between those observed in diethyl ether and THF, making it an attractive compromise for environmentally conscious synthesis [16].

Reaction Kinetics and Yield Optimization

The formation of phenethylmagnesium bromide follows heterogeneous kinetics, with the reaction rate proportional to both the halide concentration and the available magnesium surface area [14]. The general rate expression for Grignard formation is described by:

v = kS_Mg[RX]

where k is the rate constant, S_Mg represents the magnesium surface area, and [RX] is the organic halide concentration [14].

Kinetic studies have revealed that phenethylmagnesium bromide formation exhibits first-order dependence on the organic halide concentration and pseudo-zero-order dependence on magnesium when sufficient excess metal is employed [14]. However, the heterogeneous nature of the reaction introduces complexities related to surface area changes and mass transfer limitations [14].

The reaction typically exhibits an induction period during which the passivating magnesium oxide layer is removed and fresh metal surfaces are exposed [6] [14]. Following successful initiation, the reaction can become highly exothermic, requiring careful temperature control to prevent runaway conditions [6] [17]. The exothermic nature of the reaction (ΔH ≈ -15 to -25 kcal/mol) necessitates efficient heat removal to maintain optimal reaction conditions [17].

Yield optimization strategies focus on maximizing conversion while minimizing side reactions, particularly Wurtz coupling between organic halides [14]. Typical yields for phenethylmagnesium bromide synthesis range from 75-95%, with careful attention to reaction conditions enabling achievement of yields exceeding 90% [14] [18].

Temperature control represents a critical parameter in yield optimization [14] [18]. Optimal formation temperatures typically range from 0-35°C, with higher temperatures accelerating formation but potentially increasing side reaction rates [14]. The use of external cooling and controlled addition rates helps maintain temperature within the optimal range [18].

Concentration effects also influence yield and reaction efficiency [14]. Higher concentrations of organic halide generally increase formation rates but may also increase the tendency for side reactions [14]. Optimal concentrations typically range from 0.5-1.5 M in the chosen solvent system [14].

Industrial Manufacturing Processes

The industrial production of phenethylmagnesium bromide presents unique challenges related to scale-up, safety, and process control [19] [17] [20]. Traditional batch processes face significant limitations when scaled to industrial volumes, driving the development of continuous flow technologies and advanced process control strategies [19] [17].

Continuous Flow Reactor Applications

Continuous flow reactor technology has emerged as a transformative approach for industrial Grignard reagent production, offering superior safety profiles, enhanced heat transfer, and improved process control compared to traditional batch methods [21] [19] [22]. These systems operate by continuously feeding reactants through packed magnesium beds or stirred reactor cascades, enabling precise control over reaction conditions and residence times [19] [22].

The fundamental design of continuous flow Grignard reactors typically involves a double-walled cylindrical vessel packed with activated magnesium shavings or powder [22]. The organic halide solution is pumped upward through the magnesium bed, while continuous oil cooling through the double walls provides efficient heat removal [22]. This configuration enables processing rates of 20 L/h or higher while maintaining temperature control within ±2°C [22] [23].

Recent developments in continuous flow technology have demonstrated the ability to achieve 96-98% conversion of organic halides to Grignard reagents, representing significant improvements over typical batch conversions of 85-90% [18] [19]. These enhanced conversions result from optimized residence times, improved mass transfer, and reduced side reaction pathways [18] [19].

Process analytical technology (PAT) integration has become essential for continuous flow operations, enabling real-time monitoring and control of critical process parameters [18] [19]. In-line infrared spectroscopy and nuclear magnetic resonance spectroscopy provide continuous monitoring of reagent formation and composition [18]. Advanced chemometric models combined with mechanistic understanding enable predictive control systems that can operate autonomously for extended periods [18].

Multi-day continuous operations have been successfully demonstrated, with one reported system operating for 48 hours while producing 1.5 kg/day of Grignard product [18]. These extended runs validate the robustness and reliability of continuous flow approaches for industrial implementation [18].

The modular nature of continuous flow systems enables flexible scale-up through parallel reactor operation or increased throughput per unit [19] [24]. This scalability addresses a critical limitation of batch reactors, which face practical size constraints due to safety and heat transfer considerations [19] [17].

Continuous flow systems also enable telescoped operations, where Grignard formation can be directly coupled with subsequent reactions in downstream reactors [19] [23]. This approach eliminates the need for intermediate isolation and storage, reducing handling hazards and improving overall process efficiency [19] [23].

Scalability Challenges and Solutions

The scale-up of phenethylmagnesium bromide production from laboratory to industrial scale presents numerous technical and safety challenges that must be systematically addressed [19] [17] [20]. Traditional batch scaling approaches encounter fundamental limitations related to heat transfer, mixing efficiency, and safety containment [17] [20].

Heat management represents the most critical scalability challenge due to the highly exothermic nature of Grignard formation [19] [17]. As reactor volumes increase, the surface area to volume ratio decreases, reducing heat transfer efficiency and increasing the risk of thermal runaway [17]. Industrial batch reactors are typically limited to 1-50 L volumes to maintain adequate heat removal capabilities [17] [25].

The implementation of continuous flow technology addresses heat transfer limitations through enhanced surface area contact and distributed heat generation [19] [22]. Flow reactors operate with limited reactive volumes (typically in the order of liters), eliminating the safety concerns associated with large-scale batch production [24]. The continuous heat removal through double-walled reactor designs enables effective temperature control even at high throughput rates [22].

Magnesium handling and activation present additional scalability challenges [17] [20]. Large-scale activation procedures must ensure uniform activation throughout the metal bed while maintaining inert atmospheric conditions [17]. Automated activation systems using continuous nitrogen purging and controlled heating have been developed to address these requirements [17].

Quality control and product consistency become increasingly important at industrial scales [20]. Continuous monitoring systems using PAT tools enable real-time quality assessment and process correction [18] [19]. Statistical process control methodologies help maintain product specifications within required tolerances [20].

Economic considerations drive the development of cost-effective scale-up solutions [20] [26]. Continuous flow processes can achieve capital expenditure reductions of approximately 50% compared to equivalent batch facilities [26]. Operating costs are reduced by 20-50% through improved yields, reduced labor requirements, and decreased analytical testing needs [26].

Supply chain integration becomes critical for industrial operations [27] [20]. Reliable raw material sourcing, inventory management, and just-in-time delivery systems help minimize storage requirements for moisture-sensitive reagents [20]. WeylChem and other major suppliers have developed industrial-scale production capabilities to meet growing market demands [27].

Environmental and safety considerations require comprehensive risk assessment and mitigation strategies [17] [28]. Continuous flow systems inherently reduce safety risks through smaller reactive volumes and enhanced process control [17]. Environmental benefits include reduced solvent consumption and waste generation compared to traditional batch processes [28] [26].

Regulatory compliance for industrial Grignard production requires adherence to stringent safety and environmental standards [29] [20]. Process validation, documentation, and quality assurance systems must meet pharmaceutical and chemical industry requirements [20]. The development of standardized operating procedures and safety protocols enables consistent industrial implementation [20].

The market for Grignard reagents, including phenethylmagnesium bromide, is projected to grow from $5.07 billion in 2025 to $6.67 billion by 2030, representing a compound annual growth rate of 5.6% [20]. This growth drives continued investment in scalable production technologies and process optimization strategies [20].

Future developments in industrial production will focus on further automation, improved process control, and enhanced sustainability [20] [28]. The integration of artificial intelligence and machine learning technologies promises to enable predictive maintenance and autonomous operation of continuous production systems [20].

The following tables summarize key technical data for phenethylmagnesium bromide synthesis and production:

Table 1: Molecular and Physical Properties of Phenethylmagnesium Bromide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉BrMg | [1] [2] [3] |

| Molecular Weight (g/mol) | 209.37 | [1] [2] [3] |

| CAS Registry Number | 3277-89-2 | [3] |

| Appearance | Colorless to light yellow solution | [3] |

| Density (g/mL at 25°C) | 0.954 (in THF) | [5] |

| Melting Point (°C) | Not applicable (solution) | [5] |

| Boiling Point (°C) | 65 (THF solvent) | [5] |

| Solubility | Miscible with THF, ether | [4] [5] |

Table 2: Magnesium Activation Methods and Conditions

| Activation Method | Typical Amount | Temperature (°C) | Reaction Time | Reference |

|---|---|---|---|---|

| Iodine crystals | 5-10 mol% | 25-60 | 0.5-2 hours | [6] [8] [9] |

| Dibromoethane | 5-12 mol% | 20-35 | 1-3 hours | [10] [9] |

| Mechanical crushing | Physical treatment | Room temperature | Immediate | [9] |

| Diisobutylaluminum hydride (DIBAH) | 5-12 mol% | ≤20 | 1-2 hours | [10] |

| Ethylene bromide + Chlorotrimethylsilane | 5 mol% each | Room temperature | 2-4 hours | [9] |

| Rieke magnesium (Li/naphthalene reduction) | Stoichiometric | Room temperature | 6-12 hours | [7] [9] |

Table 3: Solvent System Comparison for Phenethylmagnesium Bromide

| Solvent | Boiling Point (°C) | Coordination Strength | Reaction Rate | Stability | Reference |

|---|---|---|---|---|---|

| Diethyl ether | 34.6 | Moderate | Baseline | Good | [4] [11] [12] |

| Tetrahydrofuran (THF) | 66 | Strong | 5-10x faster | Excellent | [4] [5] [11] [13] |

| 2-Methyltetrahydrofuran | 80 | Strong | 3-5x faster | Good | [15] [16] |

| Toluene + ether (1:1) | Variable | Weak/Moderate | 0.5-2x faster | Moderate | [14] [11] |

| Cyclopentyl methyl ether | 106 | Moderate | 2-4x faster | Good | [15] |

Table 4: Industrial Production Parameters and Challenges

| Parameter/Challenge | Value/Description | Impact/Solution | Reference |

|---|---|---|---|

| Batch reactor size limitations | 1-50 L typical maximum | Safety hazards, runaway reactions | [19] [17] [25] |

| Continuous flow reactor capacity | 20 L/h to 1 kg/h demonstrated | Enhanced heat transfer, safety | [21] [18] [19] |

| Temperature control requirements | ±2°C precision required | Process analytical technology (PAT) | [18] [19] [23] |

| Moisture sensitivity | <50 ppm water content | Inert atmosphere, dry solvents | [6] [17] [28] |

| Oxygen sensitivity | <10 ppm oxygen content | Nitrogen/argon blanketing | [6] [17] |

| Heat generation (exothermic) | 15-25 kcal/mol | Continuous cooling, flow control | [19] [23] [17] |

| Yield optimization range | 85-98% achievable | Process optimization, monitoring | [18] [19] |

| Residence time (continuous) | 5-30 minutes | Reduced side reactions | [19] [22] [23] |

| Scale-up factor limitations | 10-100x from lab scale | Modular reactor design | [18] [19] [20] |

Molecular Geometry and Coordination Chemistry

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the most definitive method for determining the structural features of phenethylmagnesium bromide complexes. The foundational crystallographic work on phenylmagnesium bromide dietherate by Stucky and colleagues established critical structural parameters that serve as a model for understanding phenethylmagnesium bromide systems [1] [2].

The crystal structure of phenylmagnesium bromide dietherate reveals a monomeric structure in the solid state, contradicting earlier assumptions about dimeric or polymeric arrangements [1] [2]. The magnesium center adopts a tetrahedral coordination geometry, with the phenyl group, bromide ion, and two diethyl ether molecules occupying the four coordination sites [1] [2]. This tetrahedral arrangement satisfies the octet rule for the magnesium center and represents the most stable configuration for four-coordinate magnesium compounds [1].

| Parameter | Value | Source |

|---|---|---|

| Space Group | Not specified in available data | X-ray crystallography |

| Unit Cell Parameters | Not fully characterized | X-ray crystallography |

| Magnesium Coordination | Tetrahedral | X-ray crystallography |

| Mg-O Distance (ether) | 201-206 pm | Crystal structure analysis |

| Mg-C Distance | 220 pm | Crystal structure analysis |

| Mg-Br Distance | 244 pm | Crystal structure analysis |

| Coordination Number | 4 | Coordination chemistry |

| Molecular Formula | C6H5MgBr·2(C2H5)2O | Chemical analysis |

| Structure Type | Monomeric dietherate complex | Structural determination |

The structural distortion from ideal tetrahedral geometry arises from the different steric requirements of the coordinating ligands [3]. The largest bond angle, measuring 125.0° for the Br-Mg-C(phenyl) angle, demonstrates significant angular distortion due to the bulky organic substituent [3]. This distortion pattern is characteristic of organomagnesium compounds where large organic groups create steric crowding around the metal center.

Recent crystallographic studies on related iron-phenyl complexes formed from phenylmagnesium bromide have provided additional insights into the structural chemistry of these systems [4]. Single crystal X-ray diffraction analysis of complexes formed from phenylmagnesium bromide reactions revealed dinuclear iron species with phenyl groups bridging between metal centers [4]. These studies demonstrate the utility of X-ray crystallography in elucidating complex organometallic structures formed during synthetic transformations.

Magnesium-Ligand Bonding Analysis

The bonding analysis of phenethylmagnesium bromide reveals predominantly ionic character in the magnesium-ligand interactions, consistent with the electropositive nature of magnesium [5] [6]. The magnesium-carbon bond exhibits significant ionic character, with the carbon bearing substantial negative charge density, making it highly nucleophilic [5] [6].

The magnesium-oxygen distances in the diethyl ether complex range from 201 to 206 pm, indicating strong coordination of the ether ligands to the metal center [1] [7]. These distances are consistent with typical Mg-O bond lengths in four-coordinate magnesium complexes and demonstrate the importance of Lewis base solvation in stabilizing Grignard reagents [1].

The magnesium-bromide distance of 244 pm reflects the ionic nature of this interaction [1] [7]. This bond length is characteristic of ionic Mg-Br interactions and contributes to the overall stability of the complex through electrostatic attraction [1]. The tetrahedral coordination geometry allows for optimal overlap between magnesium orbitals and ligand donor atoms while minimizing steric repulsion.

Electron localization function (ELF) analysis of related diphenylmagnesium complexes reveals that the aryl groups can maintain their aromatic character even when bridging between metal centers [8]. This finding is significant for understanding the electronic structure of phenethylmagnesium bromide, as it suggests that the phenethyl group retains its aromatic stability upon coordination to magnesium [8].

The coordination chemistry of phenethylmagnesium bromide is further complicated by the Schlenk equilibrium, which involves the redistribution of organic groups and halides between magnesium centers [5]. This equilibrium results in the formation of multiple species in solution, including the desired organomagnesium halide, diorganomagnesium compounds, and magnesium dihalides [5].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides crucial information about the structure and dynamics of phenethylmagnesium bromide in solution. The technique is particularly valuable for monitoring the Schlenk equilibrium and identifying different organomagnesium species present in the reaction mixture [9] [10].

| Nucleus | Chemical Shift (ppm) | Assignment | Characteristics |

|---|---|---|---|

| ¹H NMR | 7.0-7.8 | Aromatic protons (phenyl ring) | Multiplets, downfield shifted |

| ¹H NMR | Variable | Alkyl protons (ethyl group in phenethyl) | Temperature dependent |

| ¹H NMR | 3.0-4.0 | Coordinated ether protons | Broad, solvent dependent |

| ¹³C NMR | 120-140 | Aromatic carbons (phenyl ring) | Multiple signals in aromatic region |

| ¹³C NMR | Variable | Alkyl carbons (ethyl group) | Schlenk equilibrium effects |

| ¹³C NMR | 65-75 | Ether carbons (coordinated THF/Et₂O) | Coordination-dependent shifts |

Temperature-dependent NMR studies reveal remarkable changes in the spectra of phenylmagnesium bromide systems around 266 K, indicating significant structural rearrangements [9] [10]. These changes reflect modifications in the coordination environment and the equilibrium between different organomagnesium species [9]. The temperature dependence of chemical shifts provides evidence for the dynamic nature of Grignard reagents in solution.

The ¹H NMR spectrum of phenethylmagnesium bromide typically exhibits multiplets in the aromatic region (7.0-7.8 ppm) corresponding to the phenyl ring protons [9]. The chemical shifts are influenced by the electron-withdrawing effect of the magnesium center, which reduces the electron density on the aromatic ring compared to neutral ethylbenzene [9].

¹³C NMR spectroscopy provides additional structural information, with aromatic carbons appearing in the 120-140 ppm region [9] [11]. The carbon directly bonded to magnesium often exhibits characteristic chemical shifts that differ significantly from those of the corresponding neutral hydrocarbons [9]. The coordination of ether solvents is evidenced by signals in the 65-75 ppm region for the ether carbons [9].

The complexity of NMR spectra increases due to the presence of multiple organomagnesium species in equilibrium. The Schlenk equilibrium leads to the formation of various species with different chemical environments, resulting in multiple sets of signals that can overlap and complicate spectral interpretation [9] [10].

Infrared Spectroscopic Features

Infrared spectroscopy serves as a complementary technique for characterizing phenethylmagnesium bromide, providing information about functional groups and bonding patterns [12] [13]. The IR spectrum contains characteristic absorption bands that can be used to confirm the presence of specific structural features.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

|---|---|---|---|

| 3100-3050 | Aromatic C-H stretching | Strong | Characteristic of phenyl group |

| 3000-2850 | Aliphatic C-H stretching | Strong | From ethyl groups and ether ligands |

| 1600-1475 | Aromatic C=C stretching | Medium-Weak | Aromatic ring vibrations |

| 1465 | CH₂ bending | Medium | Methylene groups |

| 1300-1000 | C-O stretching (coordinated ether) | Strong | Coordinated solvent molecules |

| 900-690 | Aromatic C-H out-of-plane bending | Strong | Fingerprint region for aromatics |

| 600-400 | Mg-C and Mg-Br stretching (weak) | Weak | Metal-ligand bonds difficult to observe |

The aromatic C-H stretching vibrations appear as strong absorptions in the 3100-3050 cm⁻¹ region, confirming the presence of the phenyl group [14] [15]. These bands are typically sharp and well-defined, making them useful diagnostic features for aromatic compounds [14].

Aliphatic C-H stretching vibrations from the ethyl group and coordinated ether molecules appear in the 3000-2850 cm⁻¹ region [14] [13]. The intensity and position of these bands can provide information about the coordination environment and the number of ether molecules associated with the magnesium center [13].

The aromatic C=C stretching vibrations appear as medium to weak intensity bands in the 1600-1475 cm⁻¹ region [14] [15]. These vibrations are characteristic of the benzene ring and confirm the retention of aromatic character in the phenethyl group [14].

The C-O stretching vibrations of coordinated ether molecules appear as strong absorptions in the 1300-1000 cm⁻¹ region [14] [13]. The position and intensity of these bands are sensitive to the coordination environment and can provide information about the number and type of coordinating solvent molecules [13].

Metal-ligand stretching vibrations, including Mg-C and Mg-Br bonds, typically appear as weak absorptions in the low-frequency region (600-400 cm⁻¹) [14] [16]. These bands are often difficult to observe due to their low intensity and may overlap with other vibrations [16]. Advanced spectroscopic techniques, such as far-infrared spectroscopy, may be required to definitively assign these vibrations [17].